molecular formula C18H14N6O4S B1225117 2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole

2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole

Cat. No. B1225117
M. Wt: 410.4 g/mol
InChI Key: XKEXZAZXSQWNSI-UHFFFAOYSA-N
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Description

2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole is an aryl sulfide.

Scientific Research Applications

Antituberculosis Activity

A key application of 2-methyl-5-nitro-1H-benzimidazole derivatives, closely related to the compound , lies in their potent antitubercular activity. Several compounds in this class have demonstrated significant effectiveness against Mycobacterium tuberculosis strains. Notably, derivatives with specific substituents showed enhanced antituberculosis effects, emphasizing the importance of structural modifications in these compounds for medicinal applications (Ramprasad et al., 2015), (Foroumadi et al., 2004).

Antihypertensive Properties

Benzimidazole derivatives have been explored for their potential in treating hypertension. Studies indicate that certain 5-nitro benzimidazole compounds, closely related to the compound of interest, exhibit high affinity for the angiotensin II type 1 receptor, demonstrating significant antihypertensive effects in animal models. This suggests their potential as candidates for anti-hypertension drug development (Zhu et al., 2014).

Antitumor and Anticancer Activity

Studies on 2-methyl-5-nitrobenzimidazole derivatives have uncovered their potential in anticancer therapy. Certain compounds in this group exhibited promising activity against breast cancer cells and other human neoplastic cell lines. These findings highlight the therapeutic potential of these compounds in oncology (Ramla et al., 2006), (Romero-Castro et al., 2011).

Antimicrobial and Antigiardiasis Effects

Derivatives of metronidazole, which is structurally related to the specified compound, have been shown to possess significant antimicrobial and antigiardiasis activity. Although these compounds were less active than metronidazole itself, they still demonstrated considerable effectiveness against Giardia lamblia, a pathogenic protozoan (Nadideh et al., 2007).

properties

Product Name

2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole

Molecular Formula

C18H14N6O4S

Molecular Weight

410.4 g/mol

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-6-nitro-1H-benzimidazole

InChI

InChI=1S/C18H14N6O4S/c1-11-19-16(24(27)28)17(22(11)10-12-5-3-2-4-6-12)29-18-20-14-8-7-13(23(25)26)9-15(14)21-18/h2-9H,10H2,1H3,(H,20,21)

InChI Key

XKEXZAZXSQWNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)SC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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